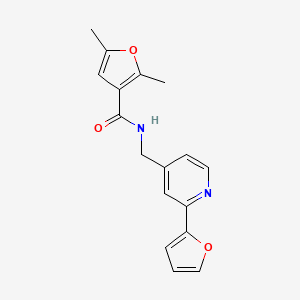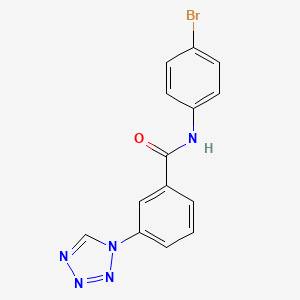![molecular formula C12H20N2O2 B2599557 N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide CAS No. 2411270-87-4](/img/structure/B2599557.png)
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a methoxyethyl group, and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(2-methoxyethyl)pyrrolidin-3-yl methanol.
Introduction of the But-2-ynamide Moiety: The but-2-ynamide group can be introduced through a coupling reaction with an appropriate alkyne derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.
N-phenyldihydro-1H-pyrrol-2-ones: Similar in structure but with different functional groups.
Uniqueness
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is unique due to the presence of the methoxyethyl group and the but-2-ynamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other pyrrolidine derivatives and contribute to its specific applications and reactivity .
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-12(15)13-9-11-5-6-14(10-11)7-8-16-2/h11H,5-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQDHBBRVQXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2599475.png)

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)
![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)
